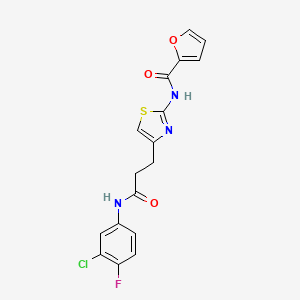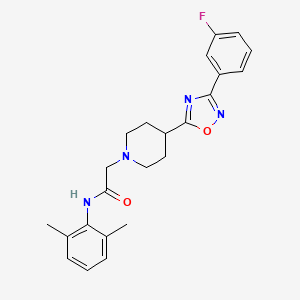
2-Chloro-5-(difluoromethyl)-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Chloro-5-(difluoromethyl)benzoic acid” is similar to the one you’re asking about . It has a molecular weight of 206.58 and is stored at room temperature .
Synthesis Analysis
Trifluoromethylpyridines, which are structurally similar to your compound, are used in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves chlorination under liquid-phase conditions .Molecular Structure Analysis
The structure of “2-Chloro-5-(difluoromethyl)pyrazine” is similar to your compound . It has a molecular formula of C5H3ClF2N2 and an average mass of 164.540 Da .Chemical Reactions Analysis
The synthesis of similar compounds often involves a vapor-phase fluorination .Physical And Chemical Properties Analysis
“2-Chloro-5-(difluoromethyl)pyrazine” has a density of 1.478 g/mL at 25 °C . It also has a refractive index of 1.448 .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Studies have detailed various synthesis methods and structural analyses of compounds related to 2-Chloro-5-(difluoromethyl)-4-methylpyridine. For instance, research by Ionkin, Marshall, and Wang (2005) discusses the synthesis and electroluminescent properties of mono-cyclometalated Platinum(II) complexes using a related compound as a ligand, indicating its potential in creating advanced electronic materials (Ionkin, Marshall, & Wang, 2005). Another study by Velraj, Soundharam, and Sridevi (2015) investigates the structure, vibrational, electronic, and NMR analyses of chloro-nitropyridine derivatives, providing insights into the electronic properties and reactivity of such compounds (Velraj, Soundharam, & Sridevi, 2015).
Pharmaceutical and Agrochemical Intermediates
Research on derivatives of 3-methylpyridine, which is structurally similar to 2-Chloro-5-(difluoromethyl)-4-methylpyridine, highlights their importance as intermediates in the synthesis of pesticides and pharmaceuticals. Chen Mei-ling (2003) explored the synthesis of 2,3-Dichloro-5-trifluoromethylpyridine, a key intermediate for several insecticides and herbicides, showcasing the compound's significance in developing agrochemicals (Chen Mei-ling, 2003). Similarly, a study by Shen Li (2012) on the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine demonstrates its application in creating lafutidine, a pharmaceutical compound, indicating the broader applicability of chloro-methylpyridine derivatives in drug development (Shen Li, 2012).
Advanced Materials and Chemical Engineering
The versatility of 2-Chloro-5-(difluoromethyl)-4-methylpyridine derivatives extends into materials science and chemical engineering. Research by Schlosser and Bobbio (2002) on creating structural manifolds from common precursors through basicity gradient-driven isomerization highlights the potential for designing novel molecular structures with specific functionalities, which could be pivotal for developing new materials and catalysts (Schlosser & Bobbio, 2002).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-5-(difluoromethyl)-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c1-4-2-6(8)11-3-5(4)7(9)10/h2-3,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPWPIQFHCIJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(difluoromethyl)-4-methylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Bromofuran-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2634087.png)



![O-[(3,5-dichlorophenyl)methyl]hydroxylamine hydrochloride](/img/structure/B2634094.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2634095.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2634096.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B2634099.png)

![N'-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2634101.png)



